4-(3-methyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)phenol
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Overview
Description
4-{3-METHYL-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL}PHENOL is a complex organic compound that features a unique structure combining a phenol group with a diazoloimidazole moiety. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-METHYL-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL}PHENOL typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the phenol group . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{3-METHYL-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL}PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include quinones from oxidation, reduced imidazole derivatives from reduction, and substituted phenols from electrophilic aromatic substitution .
Scientific Research Applications
4-{3-METHYL-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL}PHENOL has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 4-{3-METHYL-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL}PHENOL exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phenol group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole structure.
Metronidazole: A bactericidal agent with a nitroimidazole moiety.
Uniqueness
4-{3-METHYL-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL}PHENOL is unique due to its combination of a phenol group with a diazoloimidazole structure, which imparts distinct chemical reactivity and biological activity compared to other imidazole-containing compounds .
Properties
Molecular Formula |
C30H23N3O |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-(5-methyl-2,3,6-triphenylimidazo[1,2-a]imidazol-7-yl)phenol |
InChI |
InChI=1S/C30H23N3O/c1-21-28(23-13-7-3-8-14-23)33(25-17-19-26(34)20-18-25)30-31-27(22-11-5-2-6-12-22)29(32(21)30)24-15-9-4-10-16-24/h2-20,34H,1H3 |
InChI Key |
YOLKKRUWLARTSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=NC(=C(N12)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O)C6=CC=CC=C6 |
Origin of Product |
United States |
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